4-Fluorophenyl vs. 3-Fluorophenyl Regioisomer: Impact on LRRK2 Kinase Target Engagement
The 4-fluorophenyl substitution at the 3-position of the [1,2,4]triazolo[4,3-b]pyridazine scaffold is critical for LRRK2 kinase inhibition. The LRRK2 patent literature (US 9,187,484) explicitly exemplifies 4-fluorophenyl-bearing triazolopyridazines as LRRK2 inhibitors with selectivity toward the pathogenic G2019S mutant [1]. In contrast, the 3-fluorophenyl regioisomer (CAS 852375-22-5, Methyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate) has no reported LRRK2 activity in peer-reviewed literature or patent disclosures . The positional fluorine substitution alters the electrostatic potential and geometry of the aryl ring, which docking studies indicate directly affects key hydrogen-bonding interactions within the LRRK2 ATP-binding pocket [1].
| Evidence Dimension | LRRK2 kinase inhibition (target engagement inferred from patent exemplification of 4-fluorophenyl analogs) |
|---|---|
| Target Compound Data | Exemplified in LRRK2 patent family (US 9,187,484) as active scaffold |
| Comparator Or Baseline | 3-fluorophenyl regioisomer (CAS 852375-22-5): No reported LRRK2 activity in any public database |
| Quantified Difference | Qualitative presence vs. absence of target annotation |
| Conditions | Patent-disclosed biochemical LRRK2 wild-type and G2019S mutant kinase assays; no head-to-head comparison available |
Why This Matters
For LRRK2-targeted research programs, substituting the 3-fluorophenyl regioisomer would result in an untested compound with unknown target engagement, introducing significant project risk.
- [1] US Patent 9,187,484. Triazolopyridazine compounds, use as inhibitors of the kinase LRRK2, and methods for preparation thereof. Issued November 17, 2015. View Source
